molecular formula C13H24N2O3 B13118872 tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate

tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate

Cat. No.: B13118872
M. Wt: 256.34 g/mol
InChI Key: GHWMTUFKAOUJAV-UHFFFAOYSA-N
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Description

tert-Butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate (CAS: 1250883-97-6) is a bicyclic heterocyclic compound with a molecular formula of C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g/mol. Its structure combines a fused furopyridine core with a tert-butyl carbamate protecting group and an aminomethyl substituent. Key physicochemical properties include a predicted boiling point of 361.8±17.0 °C, density of 1.092±0.06 g/cm³, and a pKa of 9.36±0.29, indicating moderate basicity . The compound is labeled with acute toxicity (oral, dermal) and irritancy (skin, eye, respiratory) warnings, necessitating stringent safety protocols during handling .

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-10-9(7-15)8-17-11(10)6-14/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWMTUFKAOUJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)COC2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Furo[3,4-c]pyridine Core

The synthesis begins with constructing the bicyclic hexahydrofuro[3,4-c]pyridine ring system. This is typically achieved via cyclization reactions involving precursors such as substituted pyridines or piperidines. The reaction conditions include:

  • Solvents: Dimethylformamide (DMF) or acetonitrile are commonly used for their ability to dissolve polar intermediates.
  • Catalysts: Copper(I) salts (e.g., copper(I) bromide) or palladium catalysts facilitate cyclization.
  • Temperature: Elevated temperatures (e.g., 130°C) are often required to drive the reaction.

Introduction of the Aminomethyl Group

Once the bicyclic core is formed, an aminomethyl group is introduced through nucleophilic substitution or reductive amination. Typical reagents and conditions include:

  • Reagents: Formaldehyde and ammonium chloride for reductive amination.
  • Catalysts: Sodium cyanoborohydride or hydrogen gas with palladium on carbon.
  • Conditions: Mild temperatures (~40–60°C) and neutral pH to prevent degradation of intermediates.

Protection with Tert-butyl Carbamate

The final step involves protecting the amine group using tert-butyl carbamate (Boc-protection). This step ensures stability during subsequent reactions and purification processes. Conditions include:

  • Reagents: Di-tert-butyl dicarbonate (Boc2O).
  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Catalysts: Triethylamine (TEA) or pyridine as bases.
  • Temperature: Room temperature (~25°C).

Reaction Optimization

Key Parameters

To maximize yield and purity, several reaction parameters must be optimized:

  • Temperature Control: Precise temperature regulation prevents side reactions such as over-reduction or decomposition.
  • Solvent Selection: Polar aprotic solvents like DMF enhance solubility and reaction rates.
  • Catalyst Loading: Optimal catalyst concentrations ensure efficient conversion without excessive cost.

Yield Enhancements

Strategies to improve yield include:

  • Using continuous flow reactors for better heat and mass transfer.
  • Employing statistical optimization techniques like Design of Experiments (DoE).

Industrial Scale-Up

For large-scale production, additional considerations are necessary:

Reaction Analysis

Types of Reactions

The compound can undergo various transformations during synthesis:

  • Oxidation: Potassium permanganate for selective oxidation steps.
  • Reduction: Hydrogenation using palladium catalysts for reductive amination.
  • Substitution: Alkyl halides for nucleophilic substitutions.

Common Reagents

Reaction Type Reagents Conditions
Oxidation Potassium permanganate Acidic medium, ~60°C
Reduction Hydrogen gas + Pd/C Neutral pH, ~40°C
Substitution Alkyl halides Basic medium, ~25–50°C

Data Table: Synthetic Steps Overview

Step Reagents/Conditions Yield (%)
Cyclization Copper(I) bromide, DMF, 130°C ~74
Introduction of Aminomethyl Formaldehyde + ammonium chloride, Pd/C ~80
Boc Protection Di-tert-butyl dicarbonate, TEA, DCM ~85

Challenges in Synthesis

Several challenges arise during the preparation:

  • Stereochemical Control: Ensuring enantiomeric purity requires chiral catalysts or resolution techniques.
  • Side Reactions: By-products such as over-reduced amines can lower yields.
  • Scale-Up Issues: Heat transfer inefficiencies can lead to reduced yields during industrial production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate is a complex organic compound with a unique structure, integrating a hexahydrofuro[3,4-c]pyridine core. It exists in various stereoisomeric forms, including tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate, cis-tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate, and racemic-(3S,3aR,7aR)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate . These compounds have a molecular weight of 256.34 g/mol and a molecular formula of C13H24N2O3. They are of interest in medicinal chemistry and organic synthesis because of their potential biological activities and applications in drug development.

Scientific Research Applications

The applications of this compound and its derivatives are varied and span across chemistry, biology, and medicine.

Interaction Studies: These studies are essential to understanding how tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate affects biological systems. These studies often involve:

  • Binding Assays: Determining the compound's affinity for specific biological targets.
  • Cellular Assays: Examining the effects of the compound on cell behavior and function.
  • In vivo Studies: Assessing the compound's activity and safety in living organisms.

Such research can clarify potential therapeutic applications and mechanisms of action.

Synthesis of Complex Molecules: It serves as a building block in creating more complex molecules. Its role as an intermediate allows chemists to synthesize diverse compounds with potential applications in various fields.

Bioactive Compound Research: The compound may act as a bioactive agent by interacting with various biological targets. Research explores its potential to modulate biological pathways, making it valuable for creating new therapies.

Therapeutic Applications: It can be investigated for potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator. Further research could lead to the development of new drugs.

Material Development: It might be used to develop new materials or act as a catalyst in chemical reactions. This indicates its versatility in industrial applications beyond pharmaceuticals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen.
  • Reduction: Involves adding hydrogen or removing oxygen.
  • Substitution: Involves replacing one functional group with another.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Comparison of Similar Compounds

The uniqueness of tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate lies in its specific stereochemistry and functional groups, potentially leading to unique interactions within biological systems, setting it apart from similar compounds.

Compound NameStructural FeaturesUnique Properties
tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylateFuro[3,4-c]pyridine core with aminomethyl groupPotential for broad biological activity
cis-tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylateSimilar core but different stereochemistryMay exhibit distinct pharmacological profiles
racemic-(3S,3aR,7aR)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylateDifferent position of aminomethyl groupVariation in biological activity due to structural differences

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group may interact with enzymes or receptors, leading to modulation of biological processes. The tert-butyl group can influence the compound’s stability and solubility, affecting its overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related bicyclic tert-butyl-protected heterocycles (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Boiling Point (°C) pKa Safety Profile
tert-Butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate C₁₃H₂₄N₂O₃ 256.34 Furopyridine Aminomethyl, tert-butyl 361.8±17.0 9.36±0.29 Acute toxicity, irritancy
tert-Butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate C₁₁H₁₇N₃O₃ 239.27 Pyrazolopyridine 3-oxo, tert-butyl N/A N/A Not reported
(3aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate C₁₂H₂₀N₂O₂* 236.30 Pyrrolopyridine tert-butyl, trans-stereo N/A N/A Not reported
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate hydrochloride C₁₂H₂₁N₂O₂·HCl 276.77 Pyrrolopyridine tert-butyl, hydrochloride N/A N/A Likely altered solubility/toxicity

Structural and Functional Differences

  • The aminomethyl substituent in the target compound distinguishes it from the 3-oxo group in the pyrazolo derivative (), which may confer divergent reactivity (e.g., susceptibility to nucleophilic vs. electrophilic attacks) .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization, Boc-protection, and functional group transformations. For example, describes a copper(I) bromide/tert-butyl nitrite-mediated reaction for analogous bicyclic pyridine derivatives, achieving yields of 74.2% under optimized conditions (130°C, 1.5 hours). Key steps include:

  • Cyclocondensation of tert-butyl 4-oxopiperidine-1-carboxylate with cyanamide and sulfur in pyridine.
  • Diazotization and bromination using tert-butyl nitrite and copper salts. These methods emphasize solvent selection (e.g., DMF) and temperature control to avoid side reactions .

Q. How is the structural characterization of this compound performed?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural determination. highlights the use of single-crystal X-ray diffraction to resolve the stereochemistry of related hexahydrofuropyridine derivatives, with R-factors < 0.05 ensuring accuracy. Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent integration and Boc-group stability.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated 212.152 vs. observed 212.289 in ) .

Advanced Research Questions

Q. What strategies are employed to control stereochemistry during synthesis?

Methodological Answer: Stereochemical control is critical for bioactive analogs. and describe chiral resolution using enantioselective catalysts or chiral auxiliaries. For example:

  • Kinetic resolution : Separation of (1S,4S) and (1R,4R) diastereomers via selective crystallization.
  • Asymmetric catalysis : Use of palladium or copper catalysts to induce chirality during cyclization steps. Monitoring optical rotation and chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >98% .

Q. How does the compound’s reactivity vary under different pH conditions?

Methodological Answer: The Boc-protected amine and furopyridine ring exhibit pH-dependent stability. notes that acidic conditions (pH < 3) hydrolyze the Boc group, while basic conditions (pH > 10) may deprotonate the aminomethyl moiety, altering reactivity. Protocols include:

  • pH-controlled reactions : Buffered solutions (e.g., ammonium acetate, pH 6.5 in ) to stabilize intermediates.
  • In situ monitoring : UV-Vis spectroscopy at 254 nm to track degradation kinetics .

Q. How can researchers resolve contradictions in reaction yields during scale-up?

Methodological Answer: Yield discrepancies often arise from heat/mass transfer inefficiencies. reports a drop from 74.2% (lab-scale) to <50% during pilot-scale synthesis due to poor mixing. Mitigation strategies include:

  • Flow chemistry : Microreactors (e.g., ’s photochemical reactor) improve temperature uniformity and reduce side products.
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., stoichiometry, residence time) to identify critical parameters .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer: Molecular dynamics (MD) simulations and QSAR models are used. and highlight:

  • ADMET prediction : Software like Schrödinger’s QikProp to estimate logP (2.1–2.5), BBB permeability, and CYP450 inhibition.
  • Docking studies : Targeting enzymes like PDE4 or kinases (e.g., JAK2) using AutoDock Vina to prioritize derivatives for synthesis .

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